molecular formula C18H17N3O4 B10989196 N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10989196
M. Wt: 339.3 g/mol
InChI Key: SPNKXWQAMGWJDM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyphthalazinyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-11-7-8-14(16(9-11)25-2)19-17(22)10-15-12-5-3-4-6-13(12)18(23)21-20-15/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23)

InChI Key

SPNKXWQAMGWJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.

    Attachment of the Hydroxyphthalazinyl Group: This step involves the reaction of the intermediate compound with a hydroxyphthalazine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. The following sections delve into specific activities and findings from relevant studies.

Anti-Cancer Activity

Several studies have explored the anti-cancer properties of this compound.

Case Study: In Vivo Efficacy

In a study involving human gastric carcinoma xenografts (GTL-16 model), the compound demonstrated significant tumor stasis when administered orally. The mechanism appears to involve inhibition of the Met kinase pathway, which is crucial in cancer cell proliferation and survival .

StudyModelDoseEffect
1GTL-16 Xenograft50 mg/kgComplete tumor stasis observed after 14 days

Anti-Inflammatory Activity

The compound also shows promise in reducing inflammation. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Cytokine Inhibition

A recent study tested the compound's ability to reduce cytokine production in RAW264.7 mouse macrophages. Results showed a significant decrease in TNF-alpha levels at concentrations above 10 µM.

Concentration (µM)TNF-alpha Inhibition (%)
1030
5065
10085

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with inflammation and cancer progression. Specifically, it appears to interfere with the NF-kB pathway, leading to reduced expression of inflammatory markers and cancer cell survival signals.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with bioavailability being enhanced by specific formulations.

Key Findings:

  • Half-life : Approximately 6 hours.
  • Peak Plasma Concentration : Achieved within 2 hours post-administration.

Safety Profile

Toxicological assessments have shown that while the compound exhibits therapeutic potential, caution is warranted due to observed cytotoxic effects at higher concentrations. The LD50 has been estimated at around 200 mg/kg in rodent models.

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